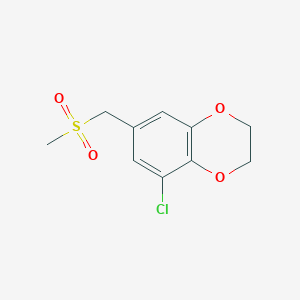
5-Chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MDMA, which is commonly referred to as ecstasy. However,
作用机制
MDMA works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This results in increased feelings of empathy, emotional openness, and social bonding.
Biochemical and physiological effects:
MDMA has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin and vasopressin, which are involved in social bonding and attachment.
实验室实验的优点和局限性
One advantage of using MDMA in lab experiments is its ability to induce a state of empathy and social bonding, which can be useful in studying social behavior and interactions. However, the limitations of using MDMA in lab experiments include its potential for abuse and the ethical concerns surrounding its use.
未来方向
1. Further research into the potential therapeutic effects of MDMA in the treatment of other mental health disorders such as depression and addiction.
2. Development of safer and more effective MDMA-based therapies.
3. Investigation of the long-term effects of MDMA use on the brain and body.
4. Study of the effects of MDMA on social behavior and interactions in different populations.
5. Exploration of the potential of MDMA as a tool for enhancing empathy and social bonding in healthy individuals.
合成方法
The synthesis of 5-Chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine involves the reaction of safrole with hydrochloric acid and thionyl chloride to produce 3,4-methylenedioxyphenylpropan-2-one. This intermediate is then reacted with methylamine to produce MDMA.
科学研究应用
5-Chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine has been extensively studied for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Studies have shown that MDMA-assisted psychotherapy can significantly reduce symptoms of PTSD and anxiety in patients.
属性
IUPAC Name |
5-chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-16(12,13)6-7-4-8(11)10-9(5-7)14-2-3-15-10/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVLKTAVNWQKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC2=C(C(=C1)Cl)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

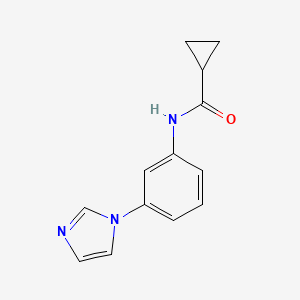
![4-methyl-5-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7529409.png)

![3-chloro-2-methyl-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7529423.png)
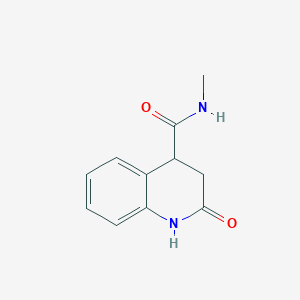
![1-[2-(Benzylsulfonylamino)ethyl]-3-propan-2-ylurea](/img/structure/B7529434.png)
![2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7529440.png)

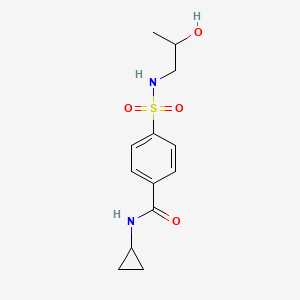
![1-[(2-Methylcyclopropyl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529470.png)
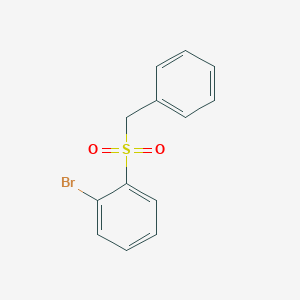
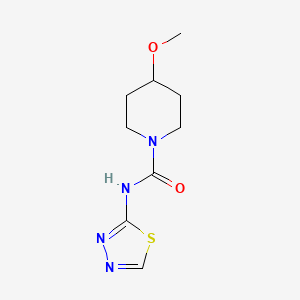
![5-(2-Methylpropyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529487.png)
![3-[(3,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529492.png)